![molecular formula C21H20BrN3O B2462203 1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-78-7](/img/structure/B2462203.png)

1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

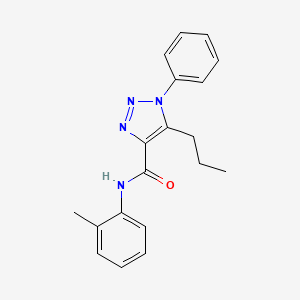

This compound is a pyrrolopyrazine derivative. Pyrrolopyrazines are a class of compounds containing a pyrrolopyrazine moiety, which consists of a pyrrole ring fused to a pyrazine ring . The presence of the bromophenyl and m-tolyl groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrrolopyrazine core with a bromophenyl group attached at one position and an m-tolyl group attached at the nitrogen .Chemical Reactions Analysis

As a pyrrolopyrazine derivative, this compound could potentially participate in a variety of chemical reactions. The bromine atom on the phenyl ring, for example, might make it a good candidate for further functionalization via nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique

Anticancer Activity : A study by Seo et al. (2019) explored the synthesis of compounds with the dihydropyrrolo[1,2-a]pyrazine ring and found that these compounds exhibited potent anticancer activity in prostate cancer and breast cancer cells. They demonstrated that a specific derivative significantly inhibited cell viability and induced apoptosis in cancer cells (Seo et al., 2019).

Synthesis of Novel Compounds : Gad-Elkareem et al. (2011) researched the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives using a compound related to dihydropyrrolo[1,2-a]pyrazine. This study focused on the chemical synthesis and potential antimicrobial activities of these novel compounds (Gad-Elkareem et al., 2011).

Antimicrobial Evaluation : Altalbawy (2013) synthesized bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their antimicrobial properties, showcasing the potential of dihydropyrrolo[1,2-a]pyrazine derivatives in antimicrobial applications (Altalbawy, 2013).

Cytotoxicity in Cancer Cells : Hassan et al. (2014) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential application in cancer therapy (Hassan et al., 2014).

Electronics and Nonlinear Optical Properties : Ahmad et al. (2021) synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and explored their electronic and nonlinear optical properties through DFT calculations. This indicates potential applications in material sciences, especially in the area of electronics and optics (Ahmad et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on this compound could involve exploring its potential bioactive properties, given the interest in pyrrolopyrazine derivatives in medicinal chemistry. Additionally, further synthetic work could explore the range of functional groups that can be added to the bromophenyl and m-tolyl positions .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O/c1-15-4-2-5-18(14-15)23-21(26)25-13-12-24-11-3-6-19(24)20(25)16-7-9-17(22)10-8-16/h2-11,14,20H,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQWFIQXRKGSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide](/img/structure/B2462120.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2462123.png)

![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2462131.png)

![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2462138.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2462142.png)

![3-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2462143.png)